Pancuronium

Vue d'ensemble

Description

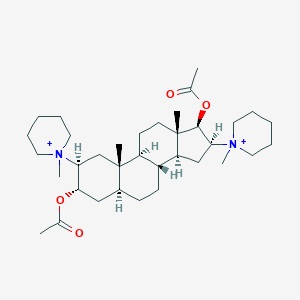

Pancuronium is a neuromuscular blocking agent used primarily as a muscle relaxant during anesthesia and surgical procedures. It is a bis-quaternary steroid that acts as a competitive nicotinic antagonist, making it more potent than curare but with fewer effects on the circulatory system and histamine release . This compound is commonly used to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pancuronium is synthesized through a series of chemical reactions involving steroidal precursorsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves multiple purification steps, including crystallization and chromatography, to remove impurities and obtain pharmaceutical-grade this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Pancuronium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the quaternary ammonium groups.

Substitution: Substitution reactions can occur at specific positions on the steroid nucleus.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions include various hydroxylated and deacetylated derivatives of this compound, which can have different pharmacological properties .

Applications De Recherche Scientifique

Pancuronium has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of quaternary ammonium steroids.

Biology: Employed in studies of neuromuscular transmission and the effects of neuromuscular blocking agents.

Medicine: Widely used in anesthesia to facilitate intubation and provide muscle relaxation during surgery.

Mécanisme D'action

Pancuronium exerts its effects by competitively inhibiting the nicotinic acetylcholine receptors at the neuromuscular junction. This inhibition prevents acetylcholine from binding to its receptors, thereby reducing the response of the end plate to acetylcholine and leading to muscle relaxation . This compound has slight vagolytic activity, causing an increase in heart rate, but no ganglioplegic activity .

Comparaison Avec Des Composés Similaires

Rocuronium: Has a faster onset of action compared to pancuronium and is often preferred for rapid sequence intubation.

Atracurium: Undergoes Hofmann elimination and ester hydrolysis, making it suitable for patients with hepatic or renal impairment.

Uniqueness of this compound: this compound is unique due to its long duration of action and its specific structure that mimics the action of two molecules of acetylcholine with quaternary nitrogen atoms spaced rigidly apart by the steroid rings . This structural uniqueness contributes to its potent neuromuscular blocking effects and its specific pharmacological profile.

Propriétés

Numéro CAS |

16974-53-1 |

|---|---|

Formule moléculaire |

C35H60N2O4+2 |

Poids moléculaire |

572.9 g/mol |

Nom IUPAC |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C35H60N2O4/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36/h26-33H,7-23H2,1-6H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

Clé InChI |

GVEAYVLWDAFXET-XGHATYIMSA-N |

SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |

SMILES isomérique |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C |

SMILES canonique |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |

Color/Form |

Crystals WHITE POWDER |

melting_point |

215 °C |

| 16974-53-1 15500-66-0 |

|

Description physique |

Solid |

Pictogrammes |

Acute Toxic |

Durée de conservation |

SENSITIVE TO HEAT ... The manufacturer indicates that the drug is stable for 6 mos at room temperature. |

Solubilité |

1 g sol in 30 parts chloroform, 1 part water (20 °C) SOL IN ALCOHOL Very soluble in water. 3.08e-06 g/L |

Synonymes |

Bromide, Pancuronium Pancuronium Pancuronium Bromide Pancuronium Curamed Pancuronium Organon Pavulon |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

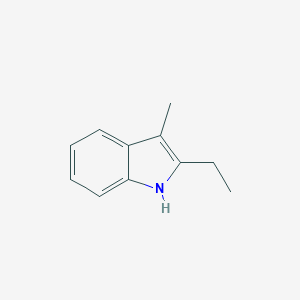

![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)